

Ganfeborole Hydrochloride: A Technical Whitepaper

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Compound of Interest

Compound Name: Ganfeborole hydrochloride

Cat. No.: B607857

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Introduction

Ganfeborole hydrochloride, also known as GSK3036656 HCl, is an investigational antibiotic agent with potent activity against *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis.[1][2] As a member of the benzoxaborole class of compounds, ganfeborole presents a novel mechanism of action, targeting a crucial enzyme in bacterial protein synthesis.[3][4] This document provides a detailed technical overview of **Ganfeborole hydrochloride**, including its physicochemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals involved in drug development and tuberculosis research.

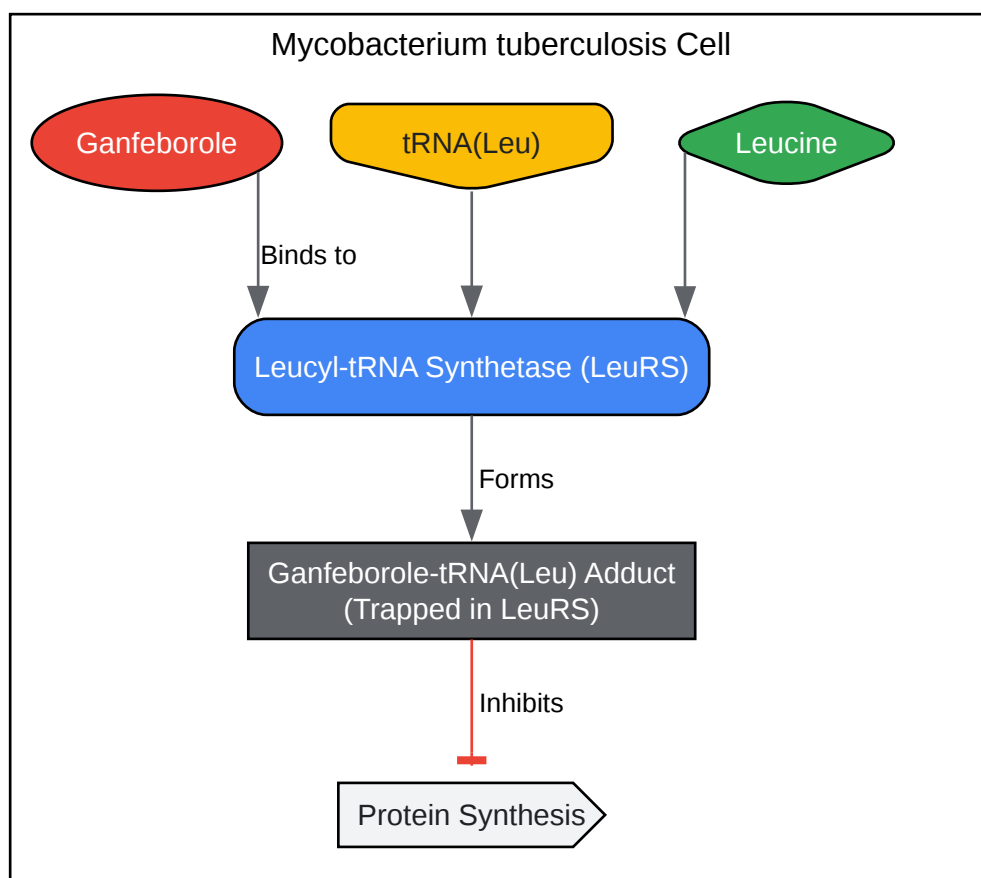
Physicochemical Properties

Property	Value	Reference
CAS Number	2131798-13-3	[1][5][6][7][8]
Synonyms	GSK3036656 HCl, GSK656 HCl, GSK-070	[1][2][7]
Molecular Formula	C ₁₀ H ₁₄ BCl ₂ NO ₄	[6][8]
Molecular Weight	293.94 g/mol	[6][8]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Ganfeborole's primary mechanism of action is the potent and selective inhibition of the *Mycobacterium tuberculosis* leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2][7] LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA_{Leu}), a critical step in the translation of genetic information into proteins.

The inhibitory action is facilitated by the oxaborole tRNA trapping (OBORT) mechanism.[9] Ganfeborole, a benzoxaborole, forms a reversible covalent adduct with the terminal adenosine of tRNA_{Leu} within the active site of the LeuRS enzyme.[10] This adduct effectively traps the tRNA molecule, preventing the completion of the aminoacylation reaction and thereby halting protein synthesis, which ultimately leads to bacterial cell death.



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Mechanism of action for Ganfeborole.

Preclinical and Clinical Data

Ganfeborole has demonstrated significant activity in both in vitro and in vivo models, as well as in early-stage clinical trials.

In Vitro Activity

The compound shows high potency against Mtb LeuRS and excellent selectivity over the corresponding human enzymes.

Parameter	Organism/Enzyme	Value (μM)	Reference
IC ₅₀	Mtb Leucyl-tRNA Synthetase (LeuRS)	0.20	[1][11]
IC ₅₀	Human Cytoplasmic LeuRS	132 - 140	[1][9]
IC ₅₀	Human Mitochondrial LeuRS	>300	[1]
MIC	Mtb H37Rv	0.08	[1][9]
MIC ₉₀	Mtb Clinical Isolates	0.1	[9]

In Vivo and Clinical Efficacy

Preclinical animal models and Phase 2a clinical trials have confirmed the bactericidal activity of ganfeborole.

Study Type	Model/Population	Dose	Key Findings	Reference
Preclinical	Mouse TB Infection Model	0.5 mg/kg	Cidal activity observed	[9]
Phase 2a Trial	Rifampicin-Susceptible Pulmonary TB Patients	5, 15, 30 mg (once daily for 14 days)	Numerical reduction in daily sputum colony-forming units (CFU)	[3][10][12]
Phase 2a Trial	Rifampicin-Susceptible Pulmonary TB Patients	1 mg (once daily for 14 days)	No significant reduction in CFU	[3][10][12]

Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of ganfeborole.

Protocol 1: LeuRS Enzyme Inhibition Assay (Aminoacylation Assay)

This assay quantifies the inhibitory effect of a compound on the aminoacylation activity of LeuRS.

Objective: To determine the IC₅₀ value of ganfeborole against Mtb LeuRS.

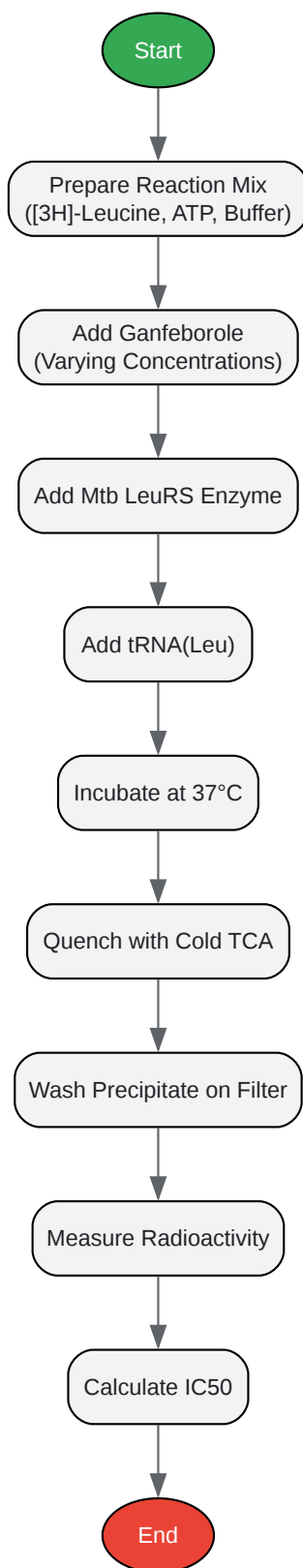
Materials:

- Recombinant Mtb LeuRS enzyme
- [³H]-Leucine (radiolabeled)
- ATP and other buffer components

- tRNA^{Leu}
- **Ganfeborole hydrochloride**
- Trichloroacetic acid (TCA)
- Filter mats and scintillation counter

Methodology:

- **Reaction Mixture Preparation:** Prepare a reaction buffer containing ATP, [³H]-Leucine, and other necessary components.
- **Compound Incubation:** Add varying concentrations of ganfeborole (or vehicle control) to the reaction mixture.
- **Enzyme Addition:** Initiate the reaction by adding the purified Mtb LeuRS enzyme.
- **tRNA Addition:** After a brief pre-incubation of the enzyme with the compound, add tRNA^{Leu} to the mixture.
- **Incubation:** Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).
- **Reaction Quenching:** Stop the reaction by precipitating the tRNA and any attached radiolabeled leucine using cold TCA.
- **Washing:** Wash the precipitate on filter mats to remove unincorporated [³H]-Leucine.
- **Quantification:** Measure the radioactivity of the precipitated, charged tRNA using a scintillation counter.
- **Data Analysis:** Plot the percentage of inhibition against the logarithm of the ganfeborole concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.



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Workflow for LeuRS enzyme inhibition assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of ganfeborole against Mtb H37Rv.

Materials:

- Mtb H37Rv culture
- Middlebrook 7H9 broth (or other suitable growth medium)
- **Ganfeborole hydrochloride**
- 96-well microplates
- Resazurin dye (or other viability indicator)

Methodology:

- **Serial Dilution:** Prepare a two-fold serial dilution of **ganfeborole hydrochloride** in the growth medium across the wells of a 96-well plate.
- **Inoculation:** Add a standardized inoculum of Mtb H37Rv to each well. Include positive (no drug) and negative (no bacteria) control wells.
- **Incubation:** Seal the plates and incubate under appropriate conditions (e.g., 37°C) for a period sufficient for growth (typically 7-14 days for Mtb).
- **Viability Assessment:** After incubation, add a viability indicator such as resazurin to each well. Resazurin is blue and is reduced to pink resorufin by metabolically active cells.
- **Reading Results:** Incubate for an additional 24-48 hours and then visually assess the color change. The MIC is the lowest concentration of ganfeborole that prevents the color change from blue to pink, indicating inhibition of bacterial growth.

Protocol 3: Phase 2a Early Bactericidal Activity (EBA) Study

This clinical trial protocol is designed to assess the early bactericidal activity, safety, and pharmacokinetics of an investigational drug in patients with tuberculosis.

Objective: To evaluate the anti-tuberculosis effect of ganfeborole over 14 days of therapy.[\[9\]](#)

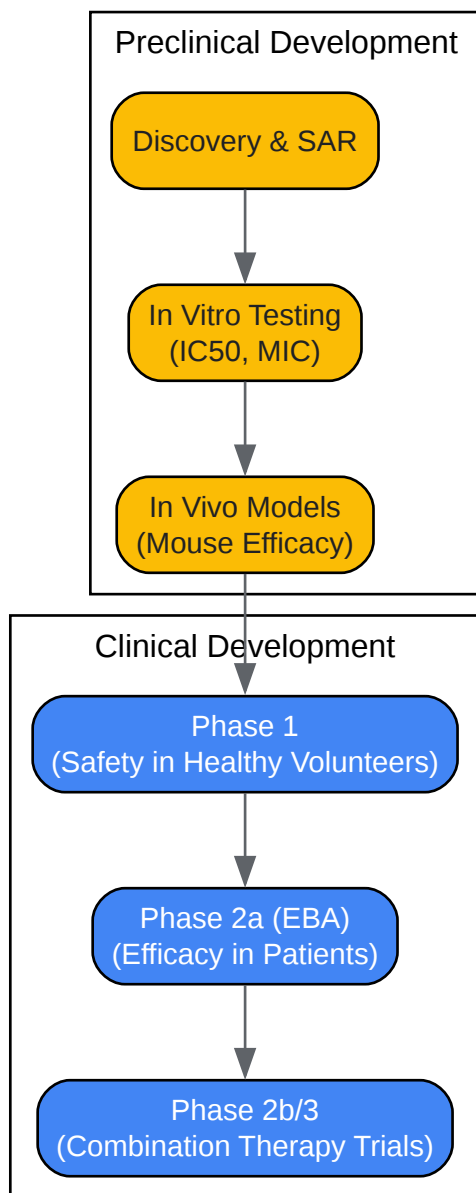
Study Design:

- Type: Open-label, randomized, dose-escalation study.[\[9\]](#)[\[10\]](#)
- Population: Adult male patients with newly diagnosed, uncomplicated, rifampicin-susceptible pulmonary tuberculosis.[\[10\]](#)
- Cohorts: Patients are enrolled in sequential cohorts to receive different doses of ganfeborole (e.g., 1 mg, 5 mg, 15 mg, 30 mg).[\[3\]](#)
- Control: A control group receives the standard-of-care treatment.[\[9\]](#)

Methodology:

- Screening: Screen patients for eligibility based on inclusion and exclusion criteria.
- Randomization: Randomly assign eligible patients to a ganfeborole dose cohort or the standard-of-care arm.
- Treatment: Administer the assigned treatment once daily for 14 days.
- Sputum Collection: Collect sputum samples from each patient at baseline and at regular intervals throughout the 14-day treatment period.
- CFU Counting: Process the sputum samples to determine the number of viable Mtb colony-forming units (CFU) per milliliter.
- Pharmacokinetic Sampling: Collect blood samples at specified time points to determine the pharmacokinetic profile of ganfeborole.

- Safety Monitoring: Monitor patients for any adverse events throughout the study.
- Data Analysis: The primary endpoint is the change in CFU count from baseline over the 14-day treatment period, which reflects the drug's early bactericidal activity.



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